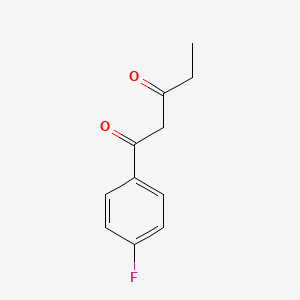

1-(4-Fluorophenyl)pentane-1,3-dione

Description

1-(4-Fluorophenyl)pentane-1,3-dione is a β-diketone derivative characterized by a fluorinated aromatic ring at the 1-position of a pentane-1,3-dione backbone. While the non-methylated version of this compound (C₁₁H₁₁FO₂) is less documented in the provided evidence, its 4-methyl-substituted analog, 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2, C₁₂H₁₃FO₂), is extensively studied . The methylated variant is a key intermediate in synthesizing pharmaceuticals like Rosuvastatin, a cholesterol-lowering drug . Its properties include:

- Molecular weight: 208.23 g/mol

- Boiling point: 100–110°C (at 1 Torr)

- Density: ~1.103 g/cm³

- pKa: ~9.06

- Solubility: Miscible in organic solvents (e.g., ethanol, DMF) but insoluble in water .

The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity in enolate formation and nucleophilic additions .

Properties

CAS No. |

38440-21-0 |

|---|---|

Molecular Formula |

C11H11FO2 |

Molecular Weight |

194.20 g/mol |

IUPAC Name |

1-(4-fluorophenyl)pentane-1,3-dione |

InChI |

InChI=1S/C11H11FO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 |

InChI Key |

LVQRAXMSLDVBBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

1-(4-Bromophenyl)pentane-1,3-dione

- Structure : Bromine replaces fluorine at the para position.

- Molecular formula : C₁₁H₉BrO₂; MW : 253.09 g/mol.

- Reactivity : The stronger electron-withdrawing nature of bromine enhances electrophilicity, accelerating nucleophilic additions compared to fluorine .

- Applications: Used in enolate-mediated syntheses due to its robust electron-deficient aromatic system .

1-(4-Chlorophenyl)pentane-1,3-dione

- Structure : Chlorine substituent at the para position.

- Molecular formula : C₁₁H₉ClO₂; MW : 208.64 g/mol.

- Synthesis : Prepared via sodium hydride-mediated condensation in DMF, analogous to methods for fluorophenyl derivatives .

- Applications : Intermediate in antimycobacterial agents (e.g., compound 25 in ) .

Key Differences

Alkyl-Substituted Derivatives

1-(4-Methylphenyl)pentane-1,3-dione

- Structure : Methyl group at the para position.

- Molecular formula : C₁₂H₁₄O₂; MW : 190.24 g/mol.

- Properties: The electron-donating methyl group reduces electrophilicity, making it less reactive in enolate formation compared to halogenated analogs .

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione

- Structure : Combines a para-fluorophenyl group and a 4-methyl substituent.

- Thermochemical Stability : Exhibits superior resistance to degradation under extreme conditions, making it suitable for aerospace and automotive applications .

- Pharmaceutical Utility: Preferred over non-methylated analogs due to steric effects that enhance stereochemical control in drug synthesis (e.g., Rosuvastatin) .

Functionalized Derivatives

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione

- Structure : Incorporates a methoxyphenyl group and five fluorine atoms.

- Properties : The methoxy group donates electrons, while fluorines enhance electrophilicity. This duality enables unique reactivity in fluorinated solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.